3-bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride
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Overview
Description
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H4BrClF2O3S It is characterized by the presence of a bromine atom, a difluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the introduction of the bromine, difluoromethoxy, and sulfonyl chloride groups onto a benzene ring. One common method involves the bromination of a suitable benzene derivative followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the intermediate compound to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment and controlled environments to manage the reactivity of the intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The bromine and difluoromethoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide are commonly used.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound can be used to modify biological molecules, such as proteins and peptides, through sulfonylation reactions, which can alter their properties and functions.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be leveraged to create products with desired properties.
Mechanism of Action
The mechanism of action of 3-bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives. The bromine and difluoromethoxy groups can also participate in various chemical reactions, contributing to the overall reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
1-Bromo-3-(difluoromethoxy)benzene: Lacks the sulfonyl chloride group.
3-Bromo-5-chlorobenzene-1-sulfonyl chloride: Contains a chlorine atom instead of the difluoromethoxy group.
Uniqueness
3-Bromo-5-(difluoromethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy and sulfonyl chloride groups, which impart distinct reactivity and properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in research and industry.
Properties
CAS No. |
2386579-60-6 |
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Molecular Formula |
C7H4BrClF2O3S |
Molecular Weight |
321.5 |
Purity |
95 |
Origin of Product |
United States |
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